molecular formula C19H20N4O2 B2801361 4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034233-78-6

4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2801361
CAS No.: 2034233-78-6
M. Wt: 336.395
InChI Key: WQJCZUNEKOHKEW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a para-ethoxy group on the aromatic ring, connected via an ethyl linker to a substituted imidazole moiety. The imidazole ring is further functionalized with a pyridin-2-yl group at the 2-position. This structural architecture combines key pharmacophoric elements: the benzamide core is often associated with metabolic stability and bioavailability, while the imidazole-pyridine hybrid may confer target-binding specificity, particularly for enzymes like cytochrome P450 (CYP) isoforms or parasitic proteins . The ethoxy group may influence solubility and membrane permeability, as seen in structurally related compounds .

Properties

IUPAC Name

4-ethoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)22-12-14-23-13-11-21-18(23)17-5-3-4-10-20-17/h3-11,13H,2,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJCZUNEKOHKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, introducing different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of ethylbenzamide derivatives with reduced imidazole rings.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Scientific Research Applications

4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyridin-2-yl-imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

Key Structural Features and Variations:

  • Benzamide Core : The target compound shares this core with CYP24A1 inhibitors (e.g., 8d and 8e in ) and CYP51 inhibitors like VNI and VFV ().
  • Imidazole Substituents : The pyridin-2-yl group distinguishes it from VNI (2,4-dichlorophenyl substituent) and VFV (difluorobiphenyl group), which may alter steric and electronic interactions with target enzymes .
  • Linker Modifications : The ethyl linker is conserved in VNI and VFV , but replaced with thioether or oxadiazole groups in antiparasitic benzimidazoles () and antifungal nitrofurans ().
  • Ethoxy Group : Comparable to the ethoxy group in vardenafil intermediates (), which enhances solubility and bioavailability.

Table 1: Structural Comparison of Key Analogues

Compound Name Benzamide Substituent Imidazole Substituent Linker Biological Target
Target Compound 4-ethoxy 2-(pyridin-2-yl) Ethyl Not reported
VNI () 4-oxadiazole-phenyl 2-(1H-imidazol-1-yl) Ethyl CYP51 (T. cruzi)
8d () 4-(3,5-dimethoxystyryl) 2-(1H-imidazol-1-yl) Ethyl CYP24A1
Derivative 51 () 5-chloro-6-ethoxy 2-(imidazol-1-yl)ethylthio Thioether Trichomonacidal agent
2-ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide () 2-ethoxy 4-methyl-2-propyl Direct bond PDE5 (vardenafil intermediate)

Antiparasitic Activity :

  • The benzimidazole derivative 51 () exhibits potent trichomonacidal activity (IC50: 0.0698 µM), surpassing metronidazole. The target compound’s ethoxy and pyridinyl groups may similarly enhance membrane penetration or target binding .

CYP Inhibition :

  • VNI and VFV inhibit CYP51 in Trypanosoma cruzi and Leishmania infantum, with docking studies confirming interactions via imidazole coordination to the heme iron . The target’s pyridinyl group could modulate binding affinity compared to VNI’s dichlorophenyl group.
  • 8d and 8e () inhibit CYP24A1, suggesting benzamide-imidazole derivatives broadly target CYP enzymes.

Antifungal Potential:

  • Nitrofuran derivatives () with imidazole-propyl linkers show antifungal activity, though their nitro group may contribute to toxicity. The target compound’s ethoxy group could reduce such risks while maintaining efficacy.
Physicochemical and Docking Insights
  • LogP/Solubility : The ethoxy group likely reduces logP compared to VNI’s dichlorophenyl group, improving aqueous solubility.
  • Docking Studies: VNI and VFV bind CYP51 via imidazole-heme interactions and hydrophobic contacts with substituents .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield*
12-Aminopyridine, glyoxal, HClEthanolReflux~60-70%
22-Chloroethylamine, K₂CO₃DMF80°C~50-65%
34-Ethoxybenzoyl chloride, Et₃NAcetonitrileRT~70-85%
*Hypothetical yields based on analogous syntheses in , and 7.

Which analytical techniques are essential for confirming the structural integrity of this compound?

Basic Research Question
Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : To confirm proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.5 ppm) .
    • ¹³C NMR : To identify carbonyl carbons (~165–170 ppm) and aromatic/heterocyclic carbons .
  • Infrared Spectroscopy (IR) : Peaks for amide C=O (~1650–1680 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 365.18 for C₁₉H₂₀N₄O₂) .
  • Elemental Analysis : To validate C, H, N, O content (±0.4% deviation) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic/heterocyclic regions .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Advanced Research Question
Methodology :

Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, pyridine → other heterocycles) to assess impact on activity .

Biological Assays :

  • Screen analogs against target enzymes (e.g., kinases) or pathogens (e.g., Mycobacterium tuberculosis) using standardized protocols .
  • Compare IC₅₀ or MIC values to establish SAR trends.

Computational Docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets) .
Example : highlights how substituent variations (e.g., fluorophenyl vs. bromophenyl) alter docking poses and activity .

What strategies can address discrepancies in biological activity data across different studies?

Advanced Research Question
Approaches :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods .
  • Pharmacokinetic Profiling : Assess solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsomes) to explain in vitro/in vivo disparities .
    Case Study : reports conflicting IC₅₀ values for benzimidazole derivatives, resolved by adjusting assay pH and temperature .

What computational methods predict the target interactions of this compound?

Advanced Research Question
In Silico Workflow :

Molecular Docking : Use PyMOL or Schrödinger to model interactions with proteins (e.g., binding free energy calculations) .

Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess stability of key hydrogen bonds (e.g., between benzamide carbonyl and kinase residues) .

QSAR Modeling : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to activity data .
Example : shows how docking poses correlate with experimental activity trends for triazole-thiazole hybrids .

How can the pharmacokinetic properties of this compound be improved for therapeutic applications?

Advanced Research Question
Strategies :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Formulation Optimization : Use nanocarriers (e.g., liposomes) to improve bioavailability .
  • Structural Modifications : Reduce logP by replacing ethoxy with polar groups (e.g., hydroxyl) while maintaining activity .
    Data-Driven Example : demonstrates improved metabolic stability for acetylated analogs in benzothiazole derivatives .

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